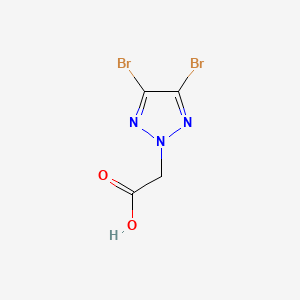2-(dibromo-2H-1,2,3-triazol-2-yl)acetic acid
CAS No.: 2044713-71-3
Cat. No.: VC5409543
Molecular Formula: C4H3Br2N3O2
Molecular Weight: 284.895
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2044713-71-3 |
|---|---|
| Molecular Formula | C4H3Br2N3O2 |
| Molecular Weight | 284.895 |
| IUPAC Name | 2-(4,5-dibromotriazol-2-yl)acetic acid |
| Standard InChI | InChI=1S/C4H3Br2N3O2/c5-3-4(6)8-9(7-3)1-2(10)11/h1H2,(H,10,11) |
| Standard InChI Key | JUCRNHYSVBKGAP-UHFFFAOYSA-N |
| SMILES | C(C(=O)O)N1N=C(C(=N1)Br)Br |
Introduction
Synthesis and Structural Characterization
Synthetic Routes
The synthesis of 2-(dibromo-2H-1,2,3-triazol-2-yl)acetic acid typically involves strategic functionalization of 4,5-dibromo-1,2,3-triazole precursors. A scalable approach includes:
-
N2-Arylation: Reacting 4,5-dibromo-1,2,3-triazole with fluoro-nitrobenzene derivatives under basic conditions (e.g., ) in polar aprotic solvents like DMF .
-
Hydrogenation: Catalytic hydrogenation (, ) reduces nitro groups to amines while preserving the triazole core .
-
Carboxylation: Introduction of the acetic acid moiety via Grignard reactions or carboxylation with .
A patent by Schmidt et al. highlights the use of Sandmeyer iodination and Grignard carboxylation to install the carboxylic acid group regioselectively . The final product is isolated via precipitation or chromatography-free methods, achieving >98% purity .
Spectral Data
-
IR: Peaks at 2140 cm (N=N stretching), 1681 cm (C=O), and 1202 cm (C-Br) .
-
C NMR: Signals at 176.48 ppm (C=O), 141.89 ppm (triazole C-Br), and 42.79 ppm (CH) .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 284.895 g/mol | |
| Solubility | Limited in polar solvents | |
| Appearance | White to off-white powder | |
| Stability | Stable at RT, hygroscopic |
The compound’s low solubility in water necessitates the use of DMF or DMSO for biological assays. Its stability under acidic conditions enables further functionalization .
Applications in Drug Discovery and Materials Science
Pharmaceutical Intermediates
2-(Dibromo-2H-1,2,3-triazol-2-yl)acetic acid serves as a key building block for dual orexin receptor antagonists (DORAs) like suvorexant, which treat insomnia . The triazole ring enhances binding affinity to orexin receptors, while the bromine atoms facilitate cross-coupling reactions for structural diversification .
Antimicrobial and Anticancer Agents
Hybrid triazole-acetic acid derivatives exhibit broad-spectrum antimicrobial activity. For example, 7a-o analogs (structurally related to the target compound) showed MIC values of 0.11–1.04 µM against E. coli and S. aureus, outperforming standard antibiotics . In anticancer screens, these compounds demonstrated IC values <1 µM against HeLa cells by inhibiting DYRK2 kinases .
Coordination Polymers and Materials
The bromine substituents enable Suzuki-Miyaura cross-coupling to create luminescent coordination polymers. Chen et al. reported triazole-based polymers with quantum yields >80%, suitable for OLEDs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume